(E)-N'-benzylidene-4-bromobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N'-benzylidene-4-bromobenzohydrazide, also known as BBH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBH belongs to the class of hydrazones, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

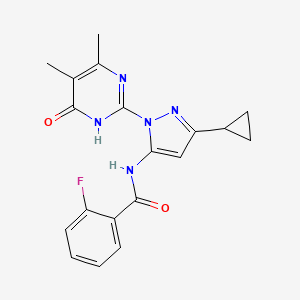

Structural and Vibrational Analysis

(E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide has been synthesized and structurally analyzed. X-ray crystallography revealed its crystallization in a monoclinic system, and its structure is stabilized by various intramolecular and intermolecular interactions. Vibrational spectroscopy studies were performed, and the molecular structure was extensively studied for properties like hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis (Arunagiri et al., 2018).

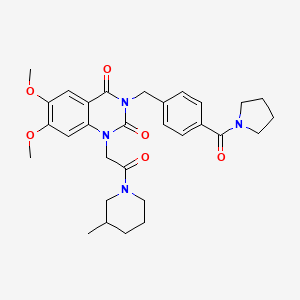

Antibacterial Properties

A series of 4-bromobenzohydrazide derivatives were synthesized and evaluated for their antibacterial activity. The structures of these compounds were determined by spectroscopic methods. The crystal structure of one of the compounds showed that molecules are linked by hydrogen bonds forming a two-dimensional network. This study contributes to understanding the antibacterial potential of such derivatives (Chantrapromma et al., 2015).

Photodynamic Therapy Application

A novel derivative was synthesized and characterized for its properties as a photosensitizer in photodynamic therapy, particularly for cancer treatment. The derivative showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer (Pişkin et al., 2020).

Molecular Binding Studies

A bromine-substituted hydrazone derivative was synthesized and studied for its interaction with human serum albumin (HSA). The study focused on the thermodynamic properties of binding, revealing that the bromine atom enhances the binding affinity and stability of the complex with HSA. The binding is primarily through hydrogen bonding and van der Waals force (Tong et al., 2015).

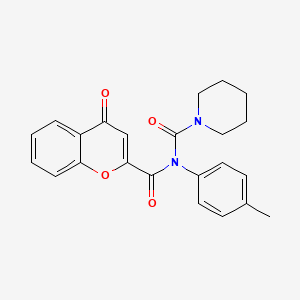

Crystal Structure Analysis

Several studies have focused on the crystal structure analysis of various (E)-N'-benzylidene-4-bromobenzohydrazide derivatives. These analyses provide insights into the molecular conformations, intermolecular interactions, and potential applications in various fields such as material science and pharmaceuticals (Zhang et al., 2009), (Cao, 2009).

Antioxidant Activity

A theoretical study explored the antioxidant behavior of several hydrazone Schiff bases and their tautomers, including derivatives of (E)-N'-benzylidene-4-bromobenzohydrazide. The study found that these compounds exhibit significant antioxidant activity, suggesting their potential application in areas requiring antioxidant properties (Ardjani & Mekelleche, 2017).

Propiedades

IUPAC Name |

N-[(E)-benzylideneamino]-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJWYVZPYHJNPA-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

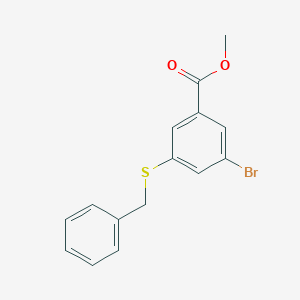

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(methylthio)benzo[d]thiazol-6-yl)cyclohexanecarboxamide](/img/structure/B2850172.png)

![Methyl 2-[2-(2,2-dimethylhydrazin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2850177.png)

![2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B2850179.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2850180.png)

![8-chloro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2850188.png)